Morsodren
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Overview
Description
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998)
Scientific Research Applications
Enzyme Profiles to Monitor Wildlife Residue Accumulation
A study by Dieter (1975) in the Archives of Environmental Contamination and Toxicology examined the effects of Morsodren on plasma enzymes in starlings. The research showed that this compound affected cholinesterase activities and lactate dehydrogenase activities in birds. This study highlights the use of enzyme profiles as a potential method to monitor the presence of toxicants like this compound in wildlife populations (Dieter, 1975).
Combined Effects of this compound with Other Chemicals in Birds
Several studies conducted by Dieter and Ludke in the mid-1970s focused on the combined effects of this compound and other chemicals, like organophosphates and heavy metals, on birds. These studies, published in Bulletin of Environmental Contamination and Toxicology, demonstrated significant interactions between this compound and pesticides, influencing cholinesterase inhibition and mercury accumulation in birds. This research is crucial for understanding the environmental impact of this compound in combination with other contaminants (Dieter & Ludke, 1975), (Dieter & Ludke, 1978).
Properties
CAS No. |
502-39-6 |
---|---|
Molecular Formula |
C3H6HgN4 |
Molecular Weight |
298.7 g/mol |
IUPAC Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
InChI Key |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
Canonical SMILES |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
502-39-6 | |
physical_description |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
solubility |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
Synonyms |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
vapor_pressure |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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